molecular formula C15H12N6O B609499 NCL00017509

NCL00017509

Cat. No.: B609499
M. Wt: 292.30 g/mol
InChI Key: CJQGLUJHMXCLQY-UHFFFAOYSA-N
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Future Directions

“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” has shown promising results as a selective inhibitor of Nek2 . It has the attributes of a drug-like compound with good aqueous solubility, no inhibition of hERG at 25 μM, and a good stability profile in human liver microsomes . Therefore, 6-ethynylpurines, including “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide”, are promising agents for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCL 00017509 involves the reaction of 6-ethynyl-9H-purine with 3-aminobenzeneacetamide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified to achieve a purity of ≥97% as determined by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of NCL 00017509 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NCL 00017509 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in addition reactions, particularly with thiol groups, leading to the formation of thiol adducts .

Common Reagents and Conditions

Common reagents used in reactions involving NCL 00017509 include thiols, which react with the ethynyl group. The reactions are typically carried out in solvents like DMSO under controlled temperatures .

Major Products

The major products formed from reactions involving NCL 00017509 include thiol adducts and other substituted derivatives. These products are often analyzed using techniques such as HPLC and mass spectrometry to confirm their structure and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NCL 00017509 stands out due to its reversible inhibition of Nek2, which allows for more controlled studies of mitotic regulation and potential therapeutic applications. Its ability to decrease PD-L1 expression and induce an anticancer immune response further highlights its potential in cancer treatment .

Properties

IUPAC Name

2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQGLUJHMXCLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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